molecular formula C30H34N2O B2539031 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol CAS No. 304877-56-3

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2539031
CAS RN: 304877-56-3
M. Wt: 438.615
InChI Key: RCUPCYLSLFLHBU-UHFFFAOYSA-N
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Description

The compound "1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol" appears to be a complex organic molecule that may be related to the indole class of compounds, which are known for their presence in natural products and pharmaceuticals. The structure suggests it contains a cyclohexylamino group, an indole moiety, and a propanol segment, indicating potential pharmacological activity or use as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related indole derivatives has been reported through multi-component reactions. For instance, a one-pot synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones was achieved using cyclohexyl isocyanide, an aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate with KHSO4 as a catalyst in acetonitrile . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Indole derivatives often exhibit interesting structural features due to their conjugated systems. For example, the reaction of cyclohexylamine with different aldehydes can lead to products with varying molecular arrangements, such as hydrogen-bonded sheets or dimers, depending on the substituents involved . The target compound likely has a similar potential for varied molecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Indole compounds can undergo a range of chemical reactions. For instance, the reaction of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride followed by treatment with base can lead to hydrolytic ring opening or the formation of different indole derivatives depending on the reaction conditions . This suggests that the target compound may also be reactive under basic conditions and could participate in ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For example, the presence of a cyclohexylamino group can affect the compound's polarity and hydrogen bonding capacity . Additionally, the introduction of alkyl groups on the indole ring can lead to unexpected products with unique properties, such as fluorescence . The target compound's properties would likely be influenced by its specific functional groups and their arrangement within the molecule.

Scientific Research Applications

Molecular Design and Photosensitization

The molecular design of novel organic co-adsorbers for dye-sensitized solar cells (DSSCs) utilizes the indole moiety combined with strong electron-donating groups. Such designs aim to enhance the photovoltaic properties of DSSCs, demonstrating the compound's role in the development of efficient solar energy conversion technologies (Babu et al., 2016).

Catalytic Hydrogenation and Asymmetric Catalysis

Chiral recognition and catalytic hydrogenation of α-acylaminoacrylic acids highlight the utility of cyclohexylamine-based compounds in synthesizing optically active amino acids, showcasing the importance of such compounds in producing pharmaceutical ingredients with high enantiomeric excess (Kashiwabara et al., 1980).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of complex cyclohexenone derivatives further illustrate the compound's utility in organic synthesis and structural chemistry, contributing to the understanding of molecular conformations and interactions (Shi et al., 2007).

Catalytic Asymmetric Hydroformylation

Studies on rhodium-catalyzed asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing saturated ring skeletons emphasize the compound's role in facilitating selective catalytic reactions, important for the manufacturing of fine chemicals and pharmaceuticals (Hayashi et al., 1979).

properties

IUPAC Name

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25/h2-3,5-8,11-14,17-19,25-26,31,33H,4,9-10,15-16,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUPCYLSLFLHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5CCCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

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